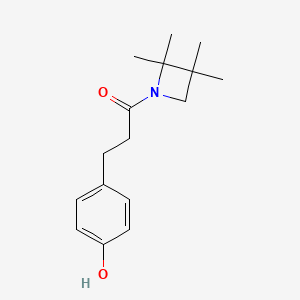
3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one, also known as H-TMAP, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one is not fully understood. However, it has been suggested that this compound exerts its biological effects through the modulation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, induces apoptosis, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that this compound reduces inflammation, oxidative stress, and cancer growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one has several advantages for lab experiments. First, it is easy to synthesize and purify, making it readily available for research. Second, this compound has shown low toxicity in vitro and in vivo, making it a promising candidate for further development. However, there are also some limitations to using this compound in lab experiments. For example, this compound has limited solubility in water, which can affect its bioavailability and efficacy. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on 3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one. First, further studies are needed to investigate the mechanism of action of this compound and its potential applications in various diseases. Second, the development of new derivatives of this compound with improved pharmacological properties is an area of interest. Third, the use of this compound in the development of new materials with unique properties is an emerging field of research. Finally, more studies are needed to fully understand the safety profile of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a novel compound that has shown potential applications in various scientific research fields. Its easy synthesis method, low toxicity, and promising biological effects make it a promising candidate for further development. Future research on this compound will provide valuable insights into its mechanism of action and potential applications in various diseases.
Méthodes De Synthèse
3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one can be synthesized through a simple reaction between 4-hydroxyacetophenone and 2,2,3,3-tetramethylazetidine in the presence of a catalytic amount of acetic acid. The reaction can be carried out under mild conditions and yields this compound with high purity and yield.
Applications De Recherche Scientifique
3-(4-Hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one has shown potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been investigated for its anti-inflammatory, anti-cancer, and anti-oxidant properties. In drug discovery, this compound has been used as a scaffold for the design and synthesis of new drugs with improved pharmacological properties. In material science, this compound has been explored for its potential use in the development of new materials with unique properties.
Propriétés
IUPAC Name |
3-(4-hydroxyphenyl)-1-(2,2,3,3-tetramethylazetidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-15(2)11-17(16(15,3)4)14(19)10-7-12-5-8-13(18)9-6-12/h5-6,8-9,18H,7,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWRHIHWDPTMFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1(C)C)C(=O)CCC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)
![N-[3-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenyl]acetamide](/img/structure/B7648245.png)
![2-[2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B7648251.png)
![2,4,5-trifluoro-3-hydroxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)propyl]benzamide](/img/structure/B7648259.png)

![4-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7648263.png)
![2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7648271.png)
![3-(4-hydroxyphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]propanamide](/img/structure/B7648276.png)
![(2S)-N-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]oxolane-2-carboxamide](/img/structure/B7648277.png)
![N-[4-[1-[[3-(1-methylpyrazol-4-yl)phenyl]methylamino]ethyl]phenyl]acetamide](/img/structure/B7648299.png)
![Methyl 3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]-2,2-dimethylpropanoate](/img/structure/B7648318.png)
![Oxolan-3-yl-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone](/img/structure/B7648325.png)
![N-[3,5-difluoro-4-[(2-methylpropan-2-yl)oxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7648327.png)
![3-chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]-4-hydroxybenzamide](/img/structure/B7648333.png)